3-Amino-2-methoxy-5-methylbenzoic acid
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Overview
Description
3-Amino-2-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting from 3-Nitro-2-methylbenzoic acid: The synthesis begins with the reduction of 3-nitro-2-methylbenzoic acid to form 3-amino-2-methylbenzoic acid.
Using 2,6-Dichlorotoluene: Another method involves the methoxylation of 2,6-dichlorotoluene with sodium methoxide, followed by cyanation and hydrolysis to produce the desired compound.
Industrial Production Methods
Industrial production methods for 3-amino-2-methoxy-5-methylbenzoic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other derivatives.
Substitution: The methoxy and amino groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Amino-2-methoxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2-methoxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methoxybenzoic acid: Similar in structure but lacks the methyl group at the 5-position.
3-Methoxy-2-methylbenzoic acid: Lacks the amino group at the 3-position.
2-Amino-5-methylbenzoic acid: Lacks the methoxy group at the 2-position.
Uniqueness
3-Amino-2-methoxy-5-methylbenzoic acid is unique due to the presence of all three functional groups (amino, methoxy, and methyl) on the benzoic acid core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-amino-2-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
STGLYHZMQFURHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)OC)C(=O)O |
Origin of Product |
United States |
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